3,5-Dimethyl-4-(phenoxymethyl)isoxazole chemical properties
3,5-Dimethyl-4-(phenoxymethyl)isoxazole chemical properties
This technical guide details the chemical properties, synthesis, and reactivity profile of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS: 303985-55-9). It is designed for researchers requiring actionable data for medicinal chemistry and synthetic applications.
Executive Summary
3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a functionalized heteroaromatic ether comprising a 3,5-dimethylisoxazole core linked to a phenyl ring via a methylene-oxy bridge. In drug discovery, this scaffold serves as a robust bioisostere for biaryl ether systems, offering altered polarity and metabolic stability profiles compared to biphenyl ethers. The isoxazole ring functions as a masked 1,3-dicarbonyl equivalent, valuable in the synthesis of complex heterocyclic pharmacophores.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3,5-Dimethyl-4-(phenoxymethyl)-1,2-oxazole |
| CAS Number | 303985-55-9 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| SMILES | CC1=NOC(C)=C1COC2=CC=CC=C2 |
Physicochemical Data Profile
Data synthesized from computational models and structural analogs.
| Parameter | Value | Interpretation |
| LogP (Octanol/Water) | ~2.87 | Moderate lipophilicity; likely good membrane permeability. |
| TPSA | 35.26 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Acceptors | 3 | Nitrogen (isoxazole), Oxygen (ether), Oxygen (isoxazole). |
| H-Bond Donors | 0 | Aprotic; typically requires polar aprotic solvents for solvation. |
| Solubility | Low (Water) | Soluble in DMSO, DMF, DCM, Methanol, Ethyl Acetate. |
| Appearance | Crystalline Solid | Typically off-white to pale yellow needles. |
Synthetic Pathways & Methodology
The most reliable synthetic route involves a Williamson ether synthesis between 4-(chloromethyl)-3,5-dimethylisoxazole and phenol . This approach minimizes side reactions common in isoxazole ring-closure strategies.
Synthesis Workflow (DOT Diagram)
Figure 1: Convergent synthesis via nucleophilic substitution. The phenoxide ion attacks the benzylic-like methylene carbon of the isoxazole.
Optimized Experimental Protocol
Objective: Synthesis of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole on a 10 mmol scale.
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Reagent Prep: In a dry round-bottom flask, dissolve phenol (0.94 g, 10 mmol) in anhydrous DMF (15 mL).
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Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol) anhydrous. Stir at room temperature for 30 minutes to generate the phenoxide in situ.
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Expert Note: Use Cs₂CO₃ if reaction kinetics are sluggish; the larger cation stabilizes the phenoxide nucleophile.
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Coupling: Dropwise add 4-(chloromethyl)-3,5-dimethylisoxazole (1.45 g, 10 mmol) dissolved in 5 mL DMF.
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Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The chloride is highly reactive due to the electron-deficient isoxazole ring acting similarly to a benzyl group.
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Workup: Pour mixture into ice-water (100 mL). The product typically precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with 1M NaOH (to remove unreacted phenol) and Brine.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Reactivity & Stability Profile
Understanding the stability of the isoxazole ring is critical for downstream applications.
Isoxazole Ring Cleavage (Reductive)
The N-O bond is the weak point of the scaffold. Under catalytic hydrogenation (H₂/Pd-C) or dissolving metal reduction (Na/NH₃), the isoxazole ring cleaves to form a β-amino enone .
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Implication: Avoid standard hydrogenolysis conditions if you intend to preserve the isoxazole core while deprotecting other groups (e.g., benzyl esters).
Electrophilic Substitution
The C-4 position is occupied, blocking the primary site for electrophilic aromatic substitution on the isoxazole ring. The phenyl ring is the primary site for functionalization (e.g., nitration, halogenation), typically occurring at the para position relative to the ether linkage.
Metabolic Stability (DOT Diagram)
Figure 2: Predicted metabolic liabilities. O-dealkylation is the primary clearance pathway in vivo.
Analytical Characterization (Expected Data)
Use these values to validate synthesized material.
| Spectroscopy | Signal Assignment (δ ppm) | Structural Correlation |
| ¹H NMR (CDCl₃) | 2.25 (s, 3H) | Methyl group at C-3 (Isoxazole) |
| 2.40 (s, 3H) | Methyl group at C-5 (Isoxazole) | |
| 4.85 (s, 2H) | Methylene bridge (-CH₂-O-) | |
| 6.90 - 7.00 (m, 3H) | Phenyl protons (Ortho/Para) | |
| 7.25 - 7.35 (m, 2H) | Phenyl protons (Meta) | |
| ¹³C NMR | 10.5, 11.8 | Isoxazole Methyl carbons |
| 60.5 | Methylene ether carbon | |
| 110.2 | Isoxazole C-4 (Quaternary) | |
| 158.5 | Phenyl C-1 (Ipso) | |
| 159.8, 167.5 | Isoxazole C-3, C-5 (Imino/Vinyl carbons) |
Mass Spectrometry (ESI+):
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[M+H]⁺: 204.25
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Fragmentation: Loss of phenol fragment (94 Da) is common, showing a cation peak for the isoxazolyl-methyl species (~110 Da).
Safety & Handling
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable to oxidation, but the isoxazole ring can degrade under prolonged UV exposure.
References
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PubChem. 3,5-Dimethyl-4-(phenoxymethyl)isoxazole Compound Summary. National Library of Medicine. Link
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ChemScene. Product Data Sheet: 3,5-Dimethyl-4-(phenoxymethyl)isoxazole.[2]Link
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Sigma-Aldrich. 4-Chloromethyl-3,5-dimethylisoxazole (Precursor) Reactivity Profile.Link
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Beilstein J. Org. Chem. Synthesis of 3,4,5-trisubstituted isoxazoles.[3][4][5] (General isoxazole synthesis methodology).[6][3] Link
Sources
- 1. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
